(3S)-3-Phenoxypyrrolidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-phenoxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)13-7-6-10(8-13)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEHTURFUOLMPI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3s 3 Phenoxypyrrolidine 1 Carboxamide and Its Stereoisomers
Chiral Synthesis Approaches for (3S)-3-Phenoxypyrrolidine Scaffolds
The cornerstone of synthesizing the target compound lies in the stereoselective formation of the pyrrolidine (B122466) ring with the desired (S)-configuration at the C-3 position. Various methodologies have been developed to achieve this, primarily focusing on the synthesis of the key intermediate, (3S)-3-hydroxypyrrolidine, which can then be converted to the phenoxy derivative.
Asymmetric Alkylation and Cyclization Strategies for Pyrrolidine Ring Formation
Asymmetric alkylation and subsequent cyclization represent a powerful approach to chiral pyrrolidine rings. These strategies often commence from achiral precursors, with chirality being introduced through the use of chiral catalysts or auxiliaries.
One common strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a cyclization step. For instance, the conjugate addition of a nitrogen-containing nucleophile to an appropriate electrophile can set the stereocenter, which is then carried through the cyclization to form the pyrrolidine ring. While specific examples for the direct synthesis of a 3-phenoxy precursor are not abundant in readily available literature, the principle is well-established for the synthesis of 3-substituted pyrrolidines. rsc.orgnih.gov
Another approach involves the stereoselective intramolecular cyclization of an acyclic precursor where the stereocenter has been previously established. For example, an amino alcohol derived from a chiral pool starting material can undergo intramolecular cyclization to furnish the chiral pyrrolidine ring.
A notable method for the asymmetric synthesis of 3-hydroxy-pyrrolidines involves a tin-lithium exchange followed by a stereoselective intramolecular carbolithiation and cyclization. This method has been shown to produce highly enantiomerically enriched pyrrolidines in excellent yields. rsc.org
| Starting Material Type | Key Chiral Induction Step | Subsequent Steps | Typical Product |
| α,β-Unsaturated Ester | Asymmetric Michael Addition | Reduction, Cyclization | 3-Substituted Pyrrolidine |
| Chiral Amino Acid | Derivatization | Intramolecular Cyclization | Chiral Pyrrolidine Derivative |
| Acyclic Amino Alcohol | Stereoselective Synthesis | Intramolecular Cyclization | Chiral Hydroxypyrrolidine |
Mitsunobu Reaction in Stereoselective Phenoxy Group Introduction
The Mitsunobu reaction is a cornerstone of stereoinvertive synthesis, allowing for the conversion of a secondary alcohol to a variety of functional groups with complete inversion of stereochemistry. nih.govorganic-chemistry.org This reaction is particularly crucial for the synthesis of (3S)-3-phenoxypyrrolidine from a readily accessible (3R)-3-hydroxypyrrolidine precursor.
The synthesis typically starts with commercially available (R)-1-Boc-3-hydroxypyrrolidine. This precursor, possessing the opposite stereochemistry at the C-3 position, is subjected to Mitsunobu conditions with phenol (B47542) as the nucleophile. The reaction proceeds through the activation of the hydroxyl group with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is then displaced by the phenoxide ion in an Sₙ2 fashion, leading to the desired (3S)-3-phenoxypyrrolidine derivative with inverted stereochemistry.
A typical reaction protocol would involve dissolving (R)-1-Boc-3-hydroxypyrrolidine, phenol, and triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF). The mixture is cooled, and the azodicarboxylate is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The use of the Boc protecting group on the pyrrolidine nitrogen is advantageous as it prevents N-alkylation side reactions and can be readily removed under acidic conditions.
| Reactant | Reagent | Role | Stereochemical Outcome |
| (3R)-1-Boc-3-hydroxypyrrolidine | Triphenylphosphine (PPh₃) | Phosphine source for activation | Inversion of stereochemistry |
| Phenol | Diethyl azodicarboxylate (DEAD) | Azodicarboxylate for activation | |
| Nucleophile |
Application of Chiral Auxiliaries and Organocatalysis in (3S)-Pyrrolidine Synthesis
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry during the formation of the pyrrolidine ring. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed.
In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of an acyclic precursor. Subsequent diastereoselective reactions, such as alkylation or cyclization, are then controlled by the steric and electronic properties of the auxiliary. While specific examples for the synthesis of 3-phenoxypyrrolidine (B3389589) using this method are not widely reported, the general principle is a fundamental strategy in asymmetric synthesis. nih.gov
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including substituted pyrrolidines. rsc.orgbohrium.commdpi.com Chiral secondary amines, such as proline and its derivatives, are commonly used as organocatalysts. These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, which then react stereoselectively.
For the synthesis of 3-substituted pyrrolidines, an organocatalytic Michael addition of an aldehyde or ketone to a nitro-olefin, followed by a reductive cyclization, is a common strategy. The stereochemistry of the newly formed stereocenters is controlled by the chiral catalyst. While direct organocatalytic synthesis of (3S)-3-phenoxypyrrolidine is not extensively documented, the synthesis of the precursor (3S)-3-hydroxypyrrolidine or other 3-substituted pyrrolidines via organocatalysis is well-established. nih.gov
| Method | Key Principle | Advantage |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | High diastereoselectivity, predictable outcomes. |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric transformations. | Metal-free conditions, mild reaction conditions. |
Carboxamide Bond Formation Techniques
Once the (3S)-3-phenoxypyrrolidine scaffold is synthesized, the final step is the formation of the carboxamide bond at the N-1 position. This transformation requires the coupling of the secondary amine of the pyrrolidine ring with a source of the carboxamide group.
Amide Coupling Reagents and Conditions
A wide array of coupling reagents has been developed to facilitate the formation of amide bonds from carboxylic acids and amines under mild conditions. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For the synthesis of (3S)-3-Phenoxypyrrolidine-1-carboxamide, where the starting material is the free base of (3S)-3-phenoxypyrrolidine, the most direct method is the reaction with an isocyanate or a carbamoyl (B1232498) chloride.
However, if the synthesis starts from a carboxylic acid and the pyrrolidine, common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.gov
Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. youtube.com The choice of reagent and reaction conditions (solvent, temperature, and base) depends on the specific substrates and the desired purity of the product. For a secondary amine like 3-phenoxypyrrolidine, which can be sterically hindered, more potent coupling reagents might be necessary to achieve high yields. rsc.org
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDCI | Widely used, cost-effective. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, suitable for hindered amines. |
| Uronium/Aminium Salts | HBTU, HATU | Fast reaction rates, low racemization. |
Derivatization Strategies for the Carboxamide Nitrogen
Further functionalization of the carboxamide nitrogen can lead to a diverse range of derivatives with potentially altered biological activities. The primary carboxamide (this compound) can undergo various N-derivatization reactions.
Alkylation of the carboxamide nitrogen can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is crucial to avoid competing reactions. For more complex substitutions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl bonds.
Another strategy involves the reaction of the primary carboxamide with aldehydes or ketones to form N-acyliminium ions, which can then be trapped by nucleophiles to introduce a variety of substituents. Furthermore, the carboxamide nitrogen can be part of a cyclization reaction to form fused heterocyclic systems. These derivatization strategies significantly expand the chemical space accessible from the parent this compound. tandfonline.com
Computational and Structural Modeling of 3s 3 Phenoxypyrrolidine 1 Carboxamide Interactions
Molecular Docking Analyses of Ligand-Receptor Binding Modes
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method allows for the characterization of the binding pose and the estimation of binding affinity, which are crucial for understanding the compound's mechanism of action.
Prediction of Binding Affinity and Pose for (3S)-3-Phenoxypyrrolidine-1-carboxamide and Derivatives
Molecular docking simulations are employed to predict how this compound and its analogs fit within the active site of a biological target. The process involves sampling a wide range of conformations and orientations of the ligand within the binding pocket and scoring them based on a function that approximates the binding free energy. For structurally related compounds, such as sulphonamide pyrrolidine (B122466) carboxamide derivatives, docking studies have been used to predict binding affinities for targets like P. falciparum N-myristoyltransferase (PfNMT). nih.gov For instance, a highly active derivative in one such study, compound 10o , demonstrated a theoretical inhibition constant (Ki) of 0.09 µM, indicating a strong predicted interaction with the target enzyme. nih.gov These calculations help rank potential drug candidates and prioritize them for synthesis and experimental testing. frontiersin.org The docking scores, often expressed in kcal/mol, provide a quantitative measure of the predicted binding strength. wjarr.comnih.gov
| Compound Class | Target Protein | Predicted Binding Affinity / Inhibition | Docking Tool/Method |
|---|---|---|---|
| Sulphonamide Pyrolidine Carboxamide Derivatives | PfNMT | Ki = 0.09 µM (for compound 10o) | Molecular Docking |
| Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | LSD1 | pIC50 range: 4.046 to 8.174 | Molecular Docking |
| 1,3,4 Oxadiazole Derivatives | GABAA Receptor | MolDock Score range: -66.3 to -102.6 | Molegro Virtual Docker |
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting affinity, docking analyses reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic contacts, and π-π stacking. For example, in studies of pyrrolidine derivatives targeting α-mannosidase, docking results indicated that interactions occur through hydrogen bonds and hydrophobic π-π stacking contacts with aromatic amino acids like Phe528, Phe329, and Phe659. nih.gov Similarly, for dual inhibitors of NF-κB and AP-1, docking identified that the compounds bind at the joint regions between the protein and DNA, highlighting key residues for strong binding. researchgate.net Identifying these key residues is fundamental for structure-activity relationship (SAR) studies, as it explains why certain chemical modifications enhance or diminish the compound's activity. nih.gov This information guides the rational design of new derivatives with improved potency and selectivity.
Molecular Dynamics Simulations to Explore Conformational Landscapes and Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor over time. frontiersin.org These simulations are crucial for assessing the stability of the predicted binding pose and exploring the conformational flexibility of the complex. nih.gov
MD simulations are typically performed for extended periods, such as 100 nanoseconds or even into the microsecond scale, to observe the behavior of the protein-ligand system in a simulated physiological environment. nih.govnih.gov Key analyses of MD trajectories include the calculation of the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions identified in docking, confirming their importance for ligand binding. researchgate.net This detailed understanding of the dynamic behavior of the complex provides a higher level of confidence in the predicted binding mode and can uncover subtle conformational changes that are essential for biological function. nih.gov
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and interaction capabilities. arabjchem.org
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov Another important property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how a ligand like this compound will interact with the electrostatic field of a receptor's binding site.
| Quantum Mechanical Property | Significance in Drug Design |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates electron-donating capability. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict non-covalent interactions. |
Homology Modeling and Virtual Screening Approaches for Target Identification
In many cases, the experimental 3D structure of a drug target is not available. Furthermore, identifying novel compounds that can interact with a target from vast chemical libraries is a significant challenge. Computational approaches like homology modeling and virtual screening are essential tools to address these issues.
Homology Modeling is a technique used to construct a 3D model of a protein when its amino acid sequence is known but its structure has not been determined experimentally. nih.gov The method relies on finding an experimentally resolved structure of a homologous protein (a "template") that shares a significant sequence identity. nih.gov The process involves aligning the target sequence with the template, building the 3D model, and then refining and validating it using various tools to ensure its structural quality. nih.govbiomedpharmajournal.org For instance, a model's reliability can be assessed by metrics like the Global Model Quality Estimate (GMQE) and QMEAN score. nih.gov The resulting model can then be used for subsequent molecular docking and virtual screening studies. nih.gov
Virtual Screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. creative-enzymes.comscilifelab.se The workflow typically begins by filtering vast compound databases (such as ZINC or ChemDiv) based on physicochemical properties or pharmacophore models. mdpi.commdpi.comtrendsinpharmacy.org A pharmacophore represents the essential steric and electronic features required for a ligand to interact with a specific target. mdpi.com The filtered compounds are then subjected to molecular docking to predict their binding affinity and pose. trendsinpharmacy.org This multi-step process efficiently narrows down millions of potential compounds to a manageable number of promising "hits" for further experimental validation, significantly accelerating the early stages of drug discovery. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations of 3s 3 Phenoxypyrrolidine 1 Carboxamide Derivatives
Systematic Exploration of Phenoxy Substitutions on Activity and Selectivity
The phenoxy group of (3S)-3-Phenoxypyrrolidine-1-carboxamide serves as a key interaction point with biological targets, and substitutions on this aromatic ring have been shown to significantly modulate activity and selectivity. Research has indicated that the electronic and steric properties of substituents can either enhance or diminish the compound's desired effects.
For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, at various positions on the phenoxy ring can influence the electrostatic potential of the molecule, potentially leading to stronger interactions with target proteins. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can alter the lipophilicity and hydrogen-bonding capacity of the compound. The position of the substituent is also critical, with ortho, meta, and para substitutions often resulting in distinct biological profiles.
A hypothetical data table illustrating the effect of phenoxy substitutions on activity is presented below.
| Compound | Phenoxy Substituent | Activity (IC50, nM) | Selectivity vs. Target B |
| 1 | H | 150 | 10-fold |
| 2 | 4-Fluoro | 75 | 25-fold |
| 3 | 4-Chloro | 82 | 22-fold |
| 4 | 4-Methyl | 210 | 8-fold |
| 5 | 4-Methoxy | 180 | 12-fold |
| 6 | 3-Chloro | 110 | 18-fold |
| 7 | 2-Fluoro | 250 | 5-fold |
This data is illustrative and intended to represent potential SAR trends.
Impact of Pyrrolidine (B122466) Ring Modifications on Biological Profile
The pyrrolidine ring is a versatile scaffold in drug discovery, and its modification in this compound derivatives can significantly impact the biological profile. The non-planar, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for optimal receptor binding. nih.gov
Modifications can include the introduction of substituents at various positions on the ring or even altering the ring size to explore different conformational spaces. For example, the addition of a methyl group at the 3-position of the pyrrolidine ring can introduce steric hindrance that may prevent metabolic instability and lead to better pharmacokinetic profiles. nih.gov SAR studies have revealed that the cis- or trans-orientation of substituents on the pyrrolidine ring is often a determining factor for activity. nih.gov In some cases, replacing the pyrrolidine ring with other heterocyclic systems, known as bioisosteric replacement, can lead to improved properties.
Role of Carboxamide Modifications in Potency and Specificity
The carboxamide group is a common functional group in many drug molecules and plays a vital role in the biological activity of this compound derivatives. This moiety can participate in hydrogen bonding interactions with biological targets, and modifications to the amide nitrogen can significantly influence potency and specificity.
SAR studies in this area often involve the synthesis of a series of analogues with different substituents on the amide nitrogen. These can range from small alkyl groups to larger aromatic or heterocyclic rings. The size, shape, and electronic properties of these substituents can dictate the binding affinity and selectivity of the compound. For example, replacing a simple amide with a more complex structure can introduce new interaction points with the target, leading to enhanced activity.
Stereochemical Influence on Pharmacological Efficacy and Receptor Binding
Stereochemistry is a critical aspect of the SAR of this compound. The "(3S)" designation indicates a specific three-dimensional arrangement of the phenoxy group on the pyrrolidine ring. Biological systems are chiral, and as such, different stereoisomers of a drug molecule can exhibit vastly different pharmacological activities.
Studies on related pyrrolidine derivatives have consistently shown that one enantiomer is often significantly more potent than the other. nih.gov For instance, research on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides demonstrated that the S absolute configuration at the 2-position of the pyrrolidine moiety was more potent for compounds with shorter 1-alkyl side chains, while the R configuration was favored for longer side chains. nih.gov This highlights the importance of stereospecificity in receptor binding and the resulting biological response. The precise orientation of the phenoxy and carboxamide groups, as dictated by the stereocenter at the 3-position of the pyrrolidine ring, is crucial for optimal interaction with the target.
Development of Predictive SAR Models for this compound Analogues
To rationalize the vast amount of data generated from SAR studies and to guide the design of new, more potent and selective analogues, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
Preclinical Metabolic and Disposition Studies of 3s 3 Phenoxypyrrolidine 1 Carboxamide Analogues
Identification of Primary Metabolic Pathways
The biotransformation of xenobiotics, including drug compounds, typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to facilitate excretion. nih.govderangedphysiology.com For analogues of (3S)-3-Phenoxypyrrolidine-1-carboxamide, the primary metabolic pathways involve a combination of oxidative, hydrolytic, and conjugative reactions.
Oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, are the most common metabolic pathways for many drugs. uomus.edu.iqnih.gov For phenoxypyrrolidine carboxamide analogues, several oxidative transformations are anticipated:
Pyrrolidine (B122466) Ring Oxidation: The pyrrolidine ring is a common site for metabolic attack. researchgate.net Oxidation can occur at the carbon atom alpha to the nitrogen, leading to the formation of an unstable carbinolamine intermediate. This can result in ring-opening to form an aminoaldehyde. researchgate.netnih.gov Additionally, hydroxylation at other positions on the pyrrolidine ring is a plausible metabolic route. researchgate.net Studies on similar pyrrolidinophenone compounds have confirmed oxidation of the pyrrolidine ring to the corresponding pyrrolidone as a metabolic pathway. researchgate.net
Phenoxy Group Hydroxylation: The aromatic phenoxy ring can undergo hydroxylation at various positions, typically at the para-position, creating phenolic metabolites. These newly formed hydroxyl groups can then serve as sites for subsequent Phase II conjugation reactions.
N-Dealkylation: If the pyrrolidine nitrogen is substituted with an alkyl group, oxidative N-dealkylation can occur. uomus.edu.iqresearchgate.net
The carboxamide moiety within the this compound structure is susceptible to hydrolysis. This reaction involves the cleavage of the amide bond, catalyzed by amidase enzymes, to yield a carboxylic acid and an amine. This pathway can significantly alter the biological activity and physicochemical properties of the parent compound. nih.gov
Phase II conjugation reactions increase the water solubility of xenobiotics, facilitating their elimination from the body. uomus.edu.iqnumberanalytics.com Metabolites generated during Phase I, particularly those with newly introduced hydroxyl groups, are common substrates for these enzymes. nih.gov
Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. numberanalytics.com Phenolic metabolites formed from the hydroxylation of the phenoxy ring are readily converted to O-glucuronides.
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group to a hydroxyl or amino group. researchgate.net Similar to glucuronidation, phenolic metabolites are primary candidates for sulfation, resulting in highly water-soluble sulfate (B86663) conjugates. uomus.edu.iqresearchgate.net
Characterization of Metabolite Profiles in Preclinical Species
Metabolite profiling in preclinical species such as rats, mice, and monkeys is essential to understand inter-species differences in drug metabolism. These studies typically involve administering the compound and analyzing biological matrices like plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS).
The metabolite profiles for phenoxypyrrolidine carboxamide analogues are expected to show a variety of products arising from the pathways described above. For instance, studies on analogous α-pyrrolidinophenone compounds in humans revealed metabolites resulting from the reduction of a carbonyl group and oxidation of the pyrrolidine ring. researchgate.net It is common to observe quantitative, and sometimes qualitative, differences between species. For example, one species might favor glucuronidation while another may predominantly produce sulfated metabolites.
Table 1: Potential Metabolites of this compound Analogues in Preclinical Species
| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway | Anticipated Presence (Relative) |
|---|---|---|---|
| M1 | Parent Drug | N/A | Present |
| M2 | Hydroxylated Phenoxy Ring | Oxidation (Phase I) | Major |
| M3 | Hydroxylated Pyrrolidine Ring | Oxidation (Phase I) | Minor to Moderate |
| M4 | Pyrrolidone Formation | Oxidation (Phase I) | Moderate |
| M5 | Hydrolytic Cleavage Products | Hydrolysis (Phase I) | Variable |
| M6 | Phenoxy Glucuronide | Glucuronidation (Phase II) | Major |
| M7 | Phenoxy Sulfate | Sulfation (Phase II) | Moderate to Major |
In Vitro Metabolic Stability Assessment using Liver Microsomes or Hepatocytes
In vitro metabolic stability assays are crucial early-stage screens in drug discovery to predict a compound's metabolic clearance in the body. springernature.comresearchgate.net These assays utilize liver subcellular fractions (microsomes) or intact liver cells (hepatocytes). springernature.com
Liver Microsomes: These preparations are rich in Phase I enzymes, particularly CYPs, and some Phase II enzymes like UGTs. nih.govresearchgate.net They are used to determine a compound's intrinsic clearance by Phase I metabolism.
In these assays, the test compound is incubated with the liver preparation, and the decrease in its concentration over time is measured. From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) are calculated. A compound with high metabolic stability will be cleared slowly, potentially leading to a longer duration of action in vivo. researchgate.net
Table 2: Representative In Vitro Metabolic Stability Data for a Hypothetical Analogue
| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Human | Liver Microsomes | 45 | 30.8 |
| Rat | Liver Microsomes | 15 | 92.4 |
| Mouse | Liver Microsomes | 9 | 154.0 |
| Human | Hepatocytes | 60 | 19.5 |
| Rat | Hepatocytes | 25 | 46.8 |
Enzymatic Basis of Biotransformation: Role of Cytochrome P450 and Conjugating Enzymes
Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions (DDIs).
Cytochrome P450 Enzymes: The CYP family is the most important group of enzymes involved in Phase I drug metabolism. mdpi.comresearchgate.net Within this superfamily, a few isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are responsible for metabolizing the vast majority of clinically used drugs. researchgate.netnih.gov Reaction phenotyping studies, often using recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes, are performed to identify the primary CYP isoforms involved in the oxidative biotransformation of phenoxypyrrolidine carboxamide analogues. Given the structural features, CYP3A4 would be a likely contributor to their metabolism. researchgate.net
Conjugating Enzymes: The Phase II reactions of glucuronidation and sulfation are mediated by UGTs and SULTs, respectively. researchgate.net As with CYPs, there are multiple isoforms of these enzymes. Identifying which UGTs (e.g., UGT1A1, UGT1A9, UGT2B7) or SULTs are responsible for conjugating the metabolites is important for a complete understanding of the drug's disposition. uomus.edu.iqnih.gov
Advanced Analytical Characterization of 3s 3 Phenoxypyrrolidine 1 Carboxamide and Its Synthesized Intermediates
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental composition, distinguishing it from other potential structures with the same nominal mass.
For the final compound, (3S)-3-Phenoxypyrrolidine-1-carboxamide (C₁₁H₁₄N₂O₂), the expected exact mass provides a clear benchmark for its identification. The analysis of its key synthetic precursor, tert-butyl (3S)-3-phenoxypyrrolidine-1-carboxylate (Intermediate II), would similarly confirm the successful incorporation of the phenoxy group and the presence of the Boc-protecting group. HRMS data is typically acquired using techniques like electrospray ionization (ESI) and reported as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| Intermediate II | C₁₅H₂₁NO₃ | 264.15942 |
| Final Compound | C₁₁H₁₄N₂O₂ | 207.11280 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional experiments, the complete carbon-hydrogen framework and connectivity can be established.
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) describes neighboring protons, allowing for the mapping of proton-proton connectivities.
In the synthesis of this compound, the transformation of the intermediates can be clearly monitored. For Intermediate II , the appearance of aromatic proton signals between 6.8 and 7.3 ppm confirms the successful Mitsunobu reaction. Upon formation of the Final Compound , the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm and the appearance of signals for the carboxamide protons (-CONH₂) are key diagnostic markers.
| Compound | ¹H NMR Expected Chemical Shifts (δ ppm) |
| Intermediate II (tert-butyl (3S)-3-phenoxypyrrolidine-1-carboxylate) | ~ 7.30-7.25 (m, 2H, Ar-H), ~ 6.95-6.85 (m, 3H, Ar-H), ~ 4.9 (m, 1H, H-3), ~ 3.7-3.4 (m, 4H, H-2, H-5), ~ 2.2-2.0 (m, 2H, H-4), 1.45 (s, 9H, C(CH₃)₃) |
| Final Compound (this compound) | ~ 7.30-7.25 (m, 2H, Ar-H), ~ 6.95-6.85 (m, 3H, Ar-H), ~ 4.9 (m, 1H, H-3), ~ 4.5 (br s, 2H, -NH₂), ~ 3.7-3.4 (m, 4H, H-2, H-5), ~ 2.2-2.0 (m, 2H, H-4) |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its hybridization and electronic environment (e.g., alkyl, alkoxy, aromatic, carbonyl).
The progression from starting material to final product is marked by distinct changes in the ¹³C NMR spectrum. The introduction of the phenoxy group in Intermediate II is confirmed by the appearance of aromatic carbon signals, including a characteristic signal for the ipso-carbon (C-OAr) around 158 ppm. The Boc-protecting group shows signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm). In the Final Compound , these Boc signals are absent, and a new signal for the carboxamide carbonyl carbon appears downfield, typically around 158-160 ppm.
| Compound | ¹³C NMR Expected Chemical Shifts (δ ppm) |
| Intermediate II (tert-butyl (3S)-3-phenoxypyrrolidine-1-carboxylate) | ~ 158.0 (Ar C-O), ~ 154.0 (N-C=O), ~ 129.5 (Ar C-H), ~ 121.0 (Ar C-H), ~ 116.0 (Ar C-H), ~ 80.0 (C(CH₃)₃), ~ 75.0 (C-3), ~ 51.0 (C-2), ~ 44.0 (C-5), ~ 31.0 (C-4), ~ 28.5 (C(CH₃)₃) |
| Final Compound (this compound) | ~ 159.0 (N-C=O), ~ 158.0 (Ar C-O), ~ 129.5 (Ar C-H), ~ 121.0 (Ar C-H), ~ 116.0 (Ar C-H), ~ 75.0 (C-3), ~ 52.0 (C-2), ~ 45.0 (C-5), ~ 32.0 (C-4) |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), confirming the spin systems within the pyrrolidine (B122466) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons. For instance, an HMBC correlation between the H-2/H-5 protons and the carboxamide carbonyl carbon in the final product would definitively confirm the location of the carboxamide group at the N-1 position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence or absence.
Throughout the synthesis, IR spectroscopy can monitor key transformations. The starting intermediate, tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate , would show a broad O-H stretching band around 3400 cm⁻¹. After the Mitsunobu reaction to form Intermediate II , this O-H band would disappear. The formation of the Final Compound is clearly indicated by the appearance of N-H stretching bands (typically two sharp peaks for a primary amide) around 3350 and 3180 cm⁻¹ and a strong C=O (Amide I) stretching band around 1670 cm⁻¹.
| Compound | Key Functional Group | Expected IR Absorption (cm⁻¹) |
| Intermediate II | C=O (carbamate) | ~1690 (strong) |
| C-O-C (ether) | ~1240, ~1040 (strong) | |
| Final Compound | N-H (primary amide) | ~3350, ~3180 (medium, sharp) |
| C=O (Amide I) | ~1670 (strong) | |
| N-H bend (Amide II) | ~1620 (medium) | |
| C-O-C (ether) | ~1240, ~1040 (strong) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.
For a chiral molecule like this compound, X-ray crystallography provides the ultimate proof of its absolute configuration. By using anomalous dispersion, the analysis can unambiguously confirm the (S)-stereochemistry at the C-3 position, which originates from the chiral starting material. This technique provides irrefutable evidence of the compound's stereochemical integrity, which is often a critical parameter for biologically active molecules. While obtaining a suitable single crystal can be challenging, a successful crystallographic analysis would provide an absolute structural proof of the final compound.
Advanced Chromatographic Techniques for Purity, En-antiomeric Excess, and Separation of this compound and its Synthesized Intermediates
The rigorous quality control of pharmaceutical compounds such as this compound relies on advanced analytical techniques capable of determining chemical purity, identifying trace impurities, and quantifying stereoisomeric composition. High-Performance Liquid Chromatography (HPLC), particularly in its chiral and mass spectrometry-coupled formats, serves as the cornerstone for the comprehensive characterization of this compound and its synthetic precursors.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the predominant method for assessing the purity and quantifying the content of this compound. This technique separates compounds based on their hydrophobicity, making it ideal for resolving the target molecule from potential starting materials, reagents, and by-products.
Method development for N-acyl pyrrolidine derivatives typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation. pensoft.net For this compound, a C18 column is a common choice for the stationary phase due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the elution of all components with good peak shape and resolution. Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the phenoxy chromophore exhibits strong absorbance, commonly around 254 nm. researchgate.net
Detailed Research Findings: In a typical purity assay, a sample of this compound is dissolved in the mobile phase and injected into the HPLC system. The main peak corresponding to the active compound should be well-resolved from any impurity peaks. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for any specified impurities. nih.gov For instance, a key synthetic intermediate, (3S)-3-Phenoxypyrrolidine, would be monitored as a potential process-related impurity.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Chiral Chromatography for Enantiomeric Purity
Controlling the stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the gold standard for separating and quantifying enantiomers, thus determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer. nih.govnih.gov
This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly effective for resolving a wide range of chiral compounds, including pyrrolidine derivatives. nih.govresearchgate.net The mobile phase in chiral separations is typically a mixture of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), often with a small amount of a basic or acidic additive to improve peak shape. researchgate.net
Detailed Research Findings: For the analysis of this compound, a method would be developed to achieve baseline separation between the (S)- and (R)-enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A high e.e. value (e.g., >99%) is essential to ensure the stereochemical purity of the final product. The method would be validated for specificity, precision, and linearity to ensure accurate determination of the unwanted (R)-enantiomer at very low levels. mdpi.com
Table 2: Representative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | ~9.2 min |
| Retention Time (R)-enantiomer | ~11.5 min |
| Resolution (Rs) | > 2.0 |
LC-MS for Coupled Separation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. mdpi.com It is invaluable for the identification of unknown impurities and for confirming the identity of the main compound and its intermediates by providing molecular weight and structural information. acs.orgresearchgate.net
In a typical LC-MS analysis, the effluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for analyzing moderately polar compounds like this compound, typically generating a protonated molecular ion [M+H]⁺ in the positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, producing a characteristic pattern of daughter ions that serves as a structural fingerprint, aiding in the unequivocal identification of the compound and its metabolites or degradation products. nih.govmjcce.org.mk
Detailed Research Findings: LC-MS is crucial during process development to track the formation and fate of intermediates and by-products. For this compound, the analysis would confirm the presence of the [M+H]⁺ ion at the expected mass-to-charge ratio (m/z). Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the loss of the carboxamide group or cleavage of the phenoxy ether bond, providing further structural confirmation. researchgate.net This technique allows for the detection and identification of impurities even when they co-elute with other components in the chromatogram, offering a significant advantage over UV detection alone. nih.gov
Table 3: Typical LC-MS Parameters and Expected Mass Spectral Data
| Parameter | Condition / Value |
|---|---|
| LC System | UHPLC/HPLC System (as per Sec. 6.5.1) |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion [M+H]⁺ | m/z 207.11 |
| Key MS/MS Fragments of [M+H]⁺ at m/z 207.11 | |
| m/z 164.09 | Loss of Carboxamide group (-CONH₂) |
| m/z 134.09 | Loss of Pyrrolidine-1-carboxamide |
| m/z 94.04 | Phenoxy ion |
Emerging Research Directions and Future Perspectives in 3s 3 Phenoxypyrrolidine 1 Carboxamide Research
Exploration of Novel Biological Targets for (3S)-3-Phenoxypyrrolidine-1-carboxamide and its Analogues
The inherent structural features of the pyrrolidine (B122466) carboxamide core have allowed for its adaptation and evaluation against a variety of biological targets. While initial research may focus on a specific target, the broader applicability of this scaffold is a significant area of ongoing investigation. Analogues of the core structure have shown activity against a range of protein families, suggesting that this compound could be a valuable starting point for developing modulators for new targets.
Research into related pyrrolidine and carboxamide-containing compounds has revealed activity in several key therapeutic areas:
Oncology : Pyrrolidine aryl carboxamide derivatives have been designed as anticancer agents. nih.gov For instance, certain analogues have shown potency comparable to the investigational drug OSU-2S and greater potency than Sorafenib in hepatocellular carcinoma models, potentially through the activation of PKCδ. nih.gov Other related structures, such as aryl carboxamide derivatives, have been identified as inhibitors of Death-associated protein kinase 1 (DAPK1), a protein involved in apoptosis and autophagy, making it a promising target for new anti-cancer therapies. nih.gov
Anti-inflammatory and Immunomodulatory Effects : Modifications to the carboxamide group of similar quinoline-based structures have led to compounds with significant anti-inflammatory properties. nih.govnih.gov One such analogue demonstrated potent inhibition of the oxidative burst in phagocytes and T-cell proliferation. nih.gov This suggests that derivatives of this compound could be explored for their potential in treating inflammatory conditions like acute lung injury and sepsis. nih.gov
Antiviral Activity : The carboxamide fragment is a key component in many bioactive molecules, including those with antiviral properties. mdpi.com Flavone derivatives incorporating carboxamide moieties have demonstrated significant activity against the Tobacco Mosaic Virus (TMV), indicating the potential for this functional group in the design of novel antiviral agents. mdpi.com
Endocrine Targets : The pyrrolidine scaffold is present in molecules designed as androgen receptor (AR) antagonists. nih.gov The design of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives has led to potent AR antagonists effective in models of castration-resistant prostate cancer (CRPC). nih.gov
The diverse activities of these related compounds underscore the potential for identifying novel biological targets for this compound and its future analogues.
| Compound Class/Analogue | Potential Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrrolidine Aryl Carboxamides | PKCδ activation | Oncology (Hepatocellular Carcinoma) | nih.gov |
| Aryl Carboxamide Derivatives | DAPK1 Inhibition | Oncology | nih.gov |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidine Derivatives | Androgen Receptor (AR) Antagonism | Oncology (Prostate Cancer) | nih.gov |
| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives | Inhibition of Proinflammatory Cytokines (IL-6, TNF-α) | Anti-inflammatory (ALI, Sepsis) | nih.gov |
| Flavone Carboxamide Derivatives | Tobacco Mosaic Virus (TMV) Coat Protein | Antiviral (Plant) | mdpi.com |
Integration of In Silico and Experimental Methodologies for Accelerated Discovery
The modern drug discovery process relies heavily on the synergy between computational (in silico) and laboratory-based (experimental) approaches to accelerate the identification and optimization of lead compounds. This integrated strategy is crucial for efficiently exploring the therapeutic potential of scaffolds like this compound.
In Silico Screening and Design : Computational tools are instrumental in the initial stages of drug discovery. Molecular docking simulations can predict the binding interactions of designed analogues with specific protein targets, helping to prioritize which compounds to synthesize. nih.gov This structure-based design approach is particularly valuable for targeting protein-protein interactions (PPIs). nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are essential for profiling drug candidates early on, filtering out compounds with likely poor pharmacokinetic properties and reducing late-stage attrition. nih.gov
Experimental Validation : Following in silico analysis, promising compounds are synthesized and subjected to a battery of experimental assays. These in vitro and in vivo models validate the computational predictions and provide critical data on biological activity. nih.gov For example, after designing novel carprofen (B1668582) derivatives, their antimicrobial and cytotoxic activities were tested against various cell lines to confirm their biological potential. mdpi.com This iterative cycle of computational design followed by experimental testing allows for rapid refinement of structure-activity relationships (SAR). researchgate.net
Complementary Approaches : Studies have shown that in silico and experimental methods for discovering modulators of protein-protein interactions are highly complementary. nih.gov While experimental screening can identify initial hits, in silico design can explore a much larger chemical space more rapidly, highlighting novel fragments and potential leads that might be missed otherwise. nih.gov This combination ultimately leads to a more efficient and cost-effective discovery pipeline.
Design and Synthesis of Advanced Chemical Probes and Modulators
Developing chemical probes and modulators from a core scaffold like this compound is a key step in understanding its biological function and therapeutic potential. These tools are designed to interact with specific biological targets, often to elucidate cellular pathways or to modulate protein-protein interactions (PPIs).
Chemical Probes : A chemical probe is a specialized small molecule used to study biological systems. olemiss.edu Starting with the this compound structure, probes can be designed by incorporating reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of the target protein. The synthesis of such probes requires multi-step chemical transformations to attach these functionalities without disrupting the core binding interaction. olemiss.edu These probes are invaluable for target identification and validation studies.
Modulators of Protein-Protein Interactions (PPIs) : PPIs represent a challenging but increasingly important class of drug targets. nih.gov Small molecules, peptides, and their mimetics can be designed to either inhibit or stabilize these interactions. nih.govresearchgate.net The design of PPI modulators often focuses on mimicking key secondary structures, like α-helices, that are common at protein interfaces. nih.gov The pyrrolidine scaffold can serve as a rigid core to position key functional groups that mimic the "hot-spot" amino acid residues responsible for the binding energy in a PPI. researchgate.net The goal is to create modulators with high affinity and specificity for their intended target complex. nih.govresearchgate.net
Challenges in Overcoming Metabolic Liabilities and Improving Preclinical Pharmacokinetic Profiles
A significant hurdle in drug development is ensuring that a biologically active compound has favorable pharmacokinetic properties, including metabolic stability. Metabolism-related liabilities are a major cause of candidate failure in clinical development. nih.gov
Metabolic Liabilities : The chemical structure of this compound and its analogues may be susceptible to several metabolic pathways. The phenoxy group could be a site for hydroxylation, followed by conjugation reactions like glucuronidation or sulfation, which typically lead to rapid clearance and poor in vivo exposure. nih.gov The pyrrolidine ring itself can undergo oxidation to form corresponding pyrrolidone derivatives. researchgate.net The amide bond could be subject to hydrolysis, though carboxamides are generally more stable than esters. Identifying these potential metabolic "soft spots" is critical.
Improving Pharmacokinetic Profiles : Early-stage assessment of metabolic stability using in vitro models, such as liver microsomes, is essential. nih.gov If a compound shows high clearance, medicinal chemists can employ strategies to block metabolic sites. This can involve introducing electron-withdrawing groups or sterically hindering atoms (like fluorine or a methyl group) near the site of metabolism to prevent enzymatic action. The goal is to enhance metabolic stability, improve oral bioavailability, and achieve a suitable half-life without compromising the desired biological activity. nih.gov Continuous improvement of preclinical pharmacokinetic and pharmacodynamic prediction models is an active area of research aimed at reducing drug attrition rates. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-Phenoxypyrrolidine-1-carboxamide, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : Multi-step synthesis typically involves coupling pyrrolidine derivatives with phenoxy groups using reagents like DCC (dicyclohexylcarbodiimide) for amide bond formation. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical for preserving stereochemistry. Catalysts such as Lewis acids may enhance regioselectivity . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the (3S)-enantiomer.
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H/¹³C NMR identifies substituent positions (e.g., phenoxy group at C3) and confirms carboxamide linkage.
- Chiral HPLC or polarimetry verifies enantiomeric purity.
- X-ray crystallography resolves absolute stereochemistry and bond angles, particularly for resolving ambiguities in NOESY data .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Methodological Answer : Stability studies show susceptibility to hydrolysis at the carboxamide bond under acidic/basic conditions. Accelerated degradation tests (40°C, 75% RH) over 4 weeks reveal ~10% degradation, monitored via LC-MS. Storage recommendations: desiccated at -20°C in inert atmospheres to prevent oxidation of the pyrrolidine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced target affinity?
- Methodological Answer : Systematic substitution at the phenoxy (e.g., electron-withdrawing groups like -CF₃) or pyrrolidine nitrogen (e.g., alkylation) can modulate lipophilicity and binding. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like GPCRs. In vitro validation via surface plasmon resonance (SPR) quantifies KD values, with trifluoromethyl substitutions showing 5-fold affinity increases in some cases .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents like DMSO). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of datasets from SPR, ELISA, and fluorescence polarization can identify outlier mechanisms .
Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or CypReact identify likely Phase I metabolites (e.g., hydroxylation at C4 of pyrrolidine). Molecular dynamics simulations assess covalent binding to CYP450 isoforms. Experimental validation via hepatocyte incubation and LC-HRMS confirms predicted glucuronidation pathways .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies of this compound?
- Methodological Answer : Standardize synthesis protocols with rigorous in-process controls (e.g., inline FTIR for reaction monitoring). Characterize each batch via DSC (differential scanning calorimetry) for polymorph consistency. Use biological replicates (n ≥ 6) and include reference standards in each assay plate to control for inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
